O-(3-Cyclopropylpropyl)hydroxylamine

Description

Significance of Hydroxylamine (B1172632) Derivatives in Modern Organic Synthesis

Hydroxylamine derivatives are foundational reagents in a multitude of organic transformations. britannica.com Their primary utility lies in their role as precursors for a wide array of nitrogen-containing compounds. For instance, they react with aldehydes and ketones to form oximes, which are crucial intermediates in the synthesis of amines, dyes, plastics, and synthetic fibers. britannica.com A prominent industrial application is the synthesis of cyclohexanone (B45756) oxime, the precursor to caprolactam, which is then polymerized to produce Nylon-6. wikipedia.org

Beyond this, O-substituted hydroxylamines, particularly O-alkylhydroxylamines, are valued as potent aminating agents. They enable the direct introduction of an amino group (-NH₂) into organic molecules, facilitating the formation of carbon-nitrogen (C-N), nitrogen-nitrogen (N-N), and other heteroatom-nitrogen bonds. rsc.orgresearchgate.net This capability is vital in the synthesis of pharmaceuticals and bioactive molecules, where nitrogen-containing heterocycles are common structural motifs. researchgate.net Researchers have also developed O-alkylhydroxylamines as mechanism-based inhibitors for enzymes like indoleamine 2,3-dioxygenase-1 (IDO1), a significant target in cancer therapy, highlighting their growing importance in medicinal chemistry. nih.govnih.gov

Historical Development of O-Substituted Hydroxylamine Chemistry

The journey of hydroxylamine chemistry began in 1865 when the German chemist Wilhelm Clemens Lossen first prepared hydroxylamine in the form of its hydrochloride salt. wikipedia.org He achieved this by reacting tin and hydrochloric acid in the presence of ethyl nitrate. However, pure hydroxylamine was not isolated until 1891 by the Dutch chemist Lobry de Bruyn and the French chemist Léon Maurice Crismer. wikipedia.org

The exploration of O-substituted derivatives followed the establishment of the parent compound's chemistry. The development of synthetic methods to selectively functionalize the oxygen atom over the nitrogen atom was a key challenge. Early methods often resulted in mixtures of N- and O-substituted products. Over the decades, more refined strategies have emerged, including the O-alkylation of N-protected hydroxylamines followed by deprotection. organic-chemistry.org The development of reagents like O-(diphenylphosphinyl)hydroxylamine (DPPH) and hydroxylamine-O-sulfonic acid (HOSA) provided new avenues for electrophilic amination, expanding the synthetic utility of this class of compounds. rsc.orgresearchgate.net More recent advancements focus on transition-metal-catalyzed cross-coupling reactions and other direct methods for O-arylation and O-alkylation, offering greater efficiency and substrate scope. organic-chemistry.orgresearchgate.net

Structural Classifications and General Reactivity Profiles of O-Alkyl Hydroxylamines

Hydroxylamine derivatives can be classified based on the substitution pattern on the nitrogen and oxygen atoms. wikipedia.org

N-Substituted Hydroxylamines : An organic group replaces one or both hydrogens on the nitrogen atom (R-NH-OH or R₂N-OH).

O-Substituted Hydroxylamines : An organic group replaces the hydrogen on the oxygen atom (H₂N-O-R). This article focuses on this class, specifically O-alkylhydroxylamines where 'R' is an alkyl group.

N,O-Disubstituted Hydroxylamines : Organic groups are present on both the nitrogen and oxygen atoms (R'-NH-O-R or R'₂N-O-R).

The reactivity of O-alkylhydroxylamines is governed by the nucleophilicity of the nitrogen atom and the inherent weakness of the N-O bond. The nitrogen atom's lone pair of electrons makes it a competent nucleophile, reacting with various electrophiles. However, compared to amines, their nucleophilicity is somewhat reduced due to the electron-withdrawing effect of the adjacent oxygen atom.

A significant aspect of their reactivity is their participation in rsc.orgrsc.org-sigmatropic rearrangements. rsc.orgnih.gov In these reactions, the weak N-O bond cleaves, leading to the formation of new carbon-carbon or carbon-nitrogen bonds. This type of transformation is particularly valuable for the synthesis of complex heterocyclic structures, such as tetrahydroquinolines. rsc.orgnih.gov

Research Landscape and Current Challenges in Hydroxylamine Functionalization

The current research landscape in hydroxylamine chemistry is vibrant, with a strong focus on developing novel reagents and catalytic systems to address long-standing challenges. adearth.ac.cn A primary hurdle has been achieving selective functionalization. The synthesis of O-substituted hydroxylamines often requires multi-step procedures involving protection and deprotection to prevent undesired N-alkylation. wikipedia.orgorganic-chemistry.org Modern research aims to develop direct and selective O-alkylation and O-arylation methods, often employing transition-metal catalysis. organic-chemistry.org

Another challenge is the stability of hydroxylamine and some of its derivatives. Hydroxylamine itself is a thermally unstable and potentially explosive compound, typically handled as a salt for safety. britannica.comnoaa.govacs.org The development of bench-stable, easy-to-handle O-substituted hydroxylamine reagents is a key area of investigation, as it enhances their practical utility in synthesis. rsc.orgnih.gov Recent efforts have led to the creation of novel, stable hydroxylamine-derived aminating reagents that allow for the direct installation of medicinally relevant amine groups into complex molecules under mild, iron-catalyzed conditions. ethz.ch These advancements are crucial for expanding the applications of hydroxylamine chemistry in drug discovery and materials science. researchgate.netresearchgate.net

Structure

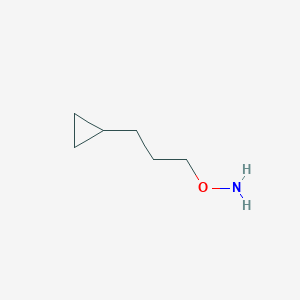

2D Structure

Properties

Molecular Formula |

C6H13NO |

|---|---|

Molecular Weight |

115.17 g/mol |

IUPAC Name |

O-(3-cyclopropylpropyl)hydroxylamine |

InChI |

InChI=1S/C6H13NO/c7-8-5-1-2-6-3-4-6/h6H,1-5,7H2 |

InChI Key |

JVDXLFWLUIKZCS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CCCON |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of O 3 Cyclopropylpropyl Hydroxylamine

Nucleophilic Properties of the Aminooxy Moiety

The lone pair of electrons on the nitrogen atom of the aminooxy group imparts nucleophilic character to O-(3-Cyclopropylpropyl)hydroxylamine, enabling its reaction with various electrophiles, most notably carbonyl compounds.

A hallmark reaction of O-alkyl hydroxylamines is their condensation with aldehydes and ketones to form O-alkyl oximes. This reaction proceeds via nucleophilic attack of the hydroxylamine (B1172632) nitrogen on the carbonyl carbon, followed by dehydration to yield the corresponding oxime ether. The reaction is typically carried out in a weakly acidic medium, which serves to activate the carbonyl group for nucleophilic attack. acs.orgscribd.comchemtube3d.comkhanacademy.org The general mechanism involves the formation of a tetrahedral intermediate, which then eliminates a molecule of water to form the stable C=N double bond of the oxime. vivekanandcollege.ac.inic.ac.uk

The reaction of this compound with a generic aldehyde or ketone can be represented as follows:

R-C(=O)-R' + H2N-O-(CH2)3-cyclopropane → R-C(=N-O-(CH2)3-cyclopropane)-R' + H2O

This transformation is highly efficient and serves as a reliable method for the protection of carbonyl groups or for the synthesis of functionalized oxime ethers, which are valuable intermediates in organic synthesis. scribd.commasterorganicchemistry.com The resulting O-(3-Cyclopropylpropyl) oximes can exhibit geometric isomerism (E/Z) around the C=N bond, depending on the nature of the substituents on the carbonyl carbon. chemtube3d.com

The reliable and specific reaction of the aminooxy group with carbonyls forms the basis of several chemoselective ligation strategies, which are techniques for joining molecular fragments in a highly selective manner, even in the presence of other functional groups. One of the most prominent examples is the α-ketoacid-hydroxylamine (KAHA) ligation, used for the synthesis of peptides and proteins. ethz.chspringernature.com

In this strategy, a peptide fragment functionalized with a C-terminal α-ketoacid is reacted with another peptide fragment bearing an N-terminal hydroxylamine. The reaction proceeds through the formation of an oxime, which then undergoes an O- to N-acyl transfer to form a native amide bond. While this compound itself is not typically used in peptide synthesis, its aminooxy functionality is the key reactive group in such ligations. The reaction is highly chemoselective and proceeds under mild, aqueous conditions, making it a powerful tool in chemical biology. nih.govresearchgate.net

The general principle of this ligation can be illustrated as follows:

Peptide1-CO-COOH + H2N-O-Peptide2 → Peptide1-CO-C(=N-O-Peptide2)-OH → Peptide1-CO-NH-Peptide2

This highlights the potential of the aminooxy moiety in this compound to participate in biocompatible conjugation reactions.

Electrophilic Reactivity and Aminating Capabilities

By attaching an electron-withdrawing group to the oxygen or nitrogen atom, the nitrogen atom of a hydroxylamine derivative can be rendered electrophilic. This "umpolung" of reactivity allows these compounds to act as aminating agents, transferring the amino group to nucleophiles.

O-acyl and O-sulfonyl hydroxylamines are widely used as electrophilic aminating reagents for a variety of carbon nucleophiles, including enolates, organometallic reagents, and carbanions. acs.orgnih.govwiley-vch.denih.govnih.gov These reactions provide a direct route for the formation of carbon-nitrogen bonds. For instance, the reaction of an enolate with an electrophilic hydroxylamine derivative can lead to the α-amination of a carbonyl compound. nih.govacs.org

While this compound itself is not an electrophilic aminating agent, its derivatization, for example by acylation of the oxygen atom, would generate a potent electrophile. The general scheme for such a reaction is:

R-Nu + R'2N-O-LG → R-NR'2 + O-LG (where Nu is a carbon nucleophile and LG is a leaving group like acyl or sulfonyl)

Research has shown that copper-catalyzed electrophilic amination of organozinc nucleophiles with O-benzoyl hydroxylamines is a versatile method for the synthesis of secondary and tertiary amines with broad functional group tolerance. organic-chemistry.org

| Carbon Nucleophile | Electrophilic Aminating Agent | Catalyst | Product | Reference(s) |

| Diorganozinc reagents | O-Benzoyl hydroxylamines | Copper | Secondary and Tertiary Amines | organic-chemistry.org |

| Grignard reagents | O-Sulfonyl oximes | Copper | Amines | wiley-vch.de |

| Aryl boronic acids | N-Hydroxyphthalimide | Copper | Aryloxyamines | researchgate.net |

| Enolates | O-Mesitylenesulfonylhydroxylamine | - | α-Amino carbonyls | acs.org |

The reactivity of hydroxylamines can be further modulated and expanded through the use of transition metal catalysts. Copper and palladium are commonly employed to facilitate cross-coupling reactions involving hydroxylamine derivatives. nih.govorganic-chemistry.org

A notable example is the copper-catalyzed N-arylation of hydroxylamines with aryl boronic acids, a variant of the Chan-Lam coupling reaction. researchgate.netnih.govacs.orgnih.gov This reaction allows for the formation of N-arylhydroxylamines under mild conditions. In the context of this compound, this would involve the coupling of the nitrogen atom with an aryl boronic acid to yield an N-aryl-O-(3-Cyclopropylpropyl)hydroxylamine.

Ar-B(OH)2 + H2N-O-(CH2)3-cyclopropane --[Cu catalyst]--> Ar-NH-O-(CH2)3-cyclopropane

Palladium catalysts have also been effectively used for the cross-coupling of hydroxylamines with aryl halides (bromides, chlorides, and iodides). organic-chemistry.orgchemrxiv.orgmdma.ch The use of specific phosphine (B1218219) ligands, such as BippyPhos, has been shown to be crucial for achieving high yields and broad substrate scope in these transformations. organic-chemistry.org

The versatile reactivity of hydroxylamine derivatives extends to the formation of bonds with other heteroatoms, including nitrogen, oxygen, and sulfur.

Nitrogen-Nitrogen (N-N) Bond Formation: The formation of N-N bonds using hydroxylamine derivatives often involves a rearrangement of an O-acylhydroxylamine intermediate. researchgate.net This type of transformation is observed in certain biosynthetic pathways for the formation of hydrazine-containing natural products. While not a direct reaction of this compound, its acylated derivatives could potentially undergo similar rearrangements.

Oxygen-Nitrogen (O-N) Bond Formation: O-alkyl hydroxylamines can also act as oxygen nucleophiles, particularly when the nitrogen atom is functionalized with an electron-withdrawing group. organic-chemistry.org For instance, in transition metal-catalyzed allylic substitutions, the oxygen atom of hydroxamic acids (N-acyl hydroxylamines) can act as the nucleophile to form O-allyl hydroxylamines. organic-chemistry.org This reactivity showcases the ability of the oxygen atom in the aminooxy moiety to participate in bond formation under specific conditions.

Sulfur-Nitrogen (S-N) Bond Formation: The reaction of thiols with electrophilic aminating agents derived from hydroxylamines can lead to the formation of S-N bonds, yielding sulfenamides. masterorganicchemistry.comchemistrysteps.comyoutube.comyoutube.com Thiols and their corresponding thiolates are excellent nucleophiles and can react with electrophilic nitrogen sources. chemistrysteps.com An activated derivative of this compound could potentially be used to aminate sulfur nucleophiles.

Rearrangement Reactions Involving the Chemical Compound

The concept of di-heteroatom sigmatropic rearrangements is central to understanding the reactivity of O-cyclopropyl hydroxylamine derivatives. While the prompt specifies nih.govnih.gov-sigmatropic rearrangements, the primary mode of reactivity observed for O-cyclopropyl hydroxylamines is a di-heteroatom researchgate.netresearchgate.net-sigmatropic rearrangement. nih.govrsc.orgresearchgate.netrsc.org This type of rearrangement is a highly efficient transformation for constructing carbo- and heterocyclic frameworks due to its atom economy. nih.gov

In the context of O-cyclopropyl hydroxylamines, these rearrangements involve the cleavage of the weak N-O bond. nih.gov The strained cyclopropane (B1198618) C-C bond also plays a crucial role, acting as a homoenolate equivalent. nih.gov This reactivity is analogous to other well-known N-heterocycle forming reactions such as the Bartoli indole (B1671886) synthesis, which proceeds through a researchgate.netresearchgate.net-rearrangement of an N-aryl-O-vinylhydroxylamine intermediate. nih.govrsc.org The development of a scalable, novel synthesis for O-cyclopropyl hydroxylamines has demonstrated their utility as stable, practical precursors for the synthesis of N-heterocycles via these di-heteroatom researchgate.netresearchgate.net-sigmatropic rearrangements. nih.govrsc.orgrsc.org

N-arylated O-cyclopropyl hydroxamates have been shown to be effective substrates for sigmatropic rearrangements. nih.govrsc.orgresearchgate.net While the predominant pathway is a researchgate.netresearchgate.net-sigmatropic rearrangement, the potential for other rearrangement pathways, including those with nih.govnih.gov character, is a subject of mechanistic interest. Under base-mediated conditions, N-arylated O-cyclopropyl hydroxamates efficiently undergo a facile researchgate.netresearchgate.net-sigmatropic rearrangement, which is often followed by cyclization and rearomatization in a one-pot cascade. nih.govrsc.orgresearchgate.net

The reaction conditions for these rearrangements have been optimized, demonstrating that additives and solvents play a critical role. nih.gov For instance, the rearrangement of N-arylated O-cyclopropyl hydroxamates to 2-hydroxy-tetrahydroquinolines was successfully achieved in the presence of triethylamine (B128534) in trifluoroethanol. nih.gov The electronic nature of the aromatic ring influences the reaction rate, with electron-deficient aromatic rings leading to longer reaction times. nih.gov

Below is a table summarizing the optimized conditions for the researchgate.netresearchgate.net-sigmatropic rearrangement of a model N-arylated O-cyclopropyl hydroxamate.

| Entry | Additive (2.0 equiv.) | Solvent (0.1 M) | Time (h) | Yield (%) |

| 1 | None | Toluene | 48 | 0 |

| 2 | None | THF | 48 | 0 |

| 3 | TfOH | Trifluoroethanol | 24 | 0 |

| 4 | ZnCl₂ | Trifluoroethanol | 24 | 0 |

| 5 | Triethylamine | Trifluoroethanol | 6-24 | >95 |

This table is generated based on data presented in the referenced literature. nih.gov

Participation in Cascade and Multicomponent Reactions

O-cyclopropyl hydroxylamines and their derivatives are valuable participants in cascade and multicomponent reactions, which are highly efficient processes for synthesizing complex molecules in a single operation. nih.govrsc.orgresearchgate.netresearchgate.net The researchgate.netresearchgate.net-sigmatropic rearrangement of N-arylated O-cyclopropyl hydroxamates is a key step in a one-pot, three-step cascade reaction that produces structurally diverse substituted tetrahydroquinolines. nih.govrsc.orgresearchgate.net This cascade involves the initial rearrangement, followed by cyclization and rearomatization. nih.govrsc.orgresearchgate.net

These types of cascade reactions, which often involve the cleavage of weak N-O bonds, are robust methods for the synthesis of substituted heterocycles. nih.govrsc.org The ability to derivatize O-cyclopropyl hydroxylamines further expands their potential as precursors for a variety of other heterocycles through similar cascade processes. nih.gov The utility of sigmatropic rearrangements involving heteroatom-heteroatom bonds in cascade processes for heterocycle preparation is a well-established strategy in organic synthesis. researchgate.net

Multicomponent reactions (MCRs) involving hydroxylamine derivatives are also a known strategy for the eco-friendly and atom-economical synthesis of pharmaceutically relevant compounds. researchgate.net While specific examples detailing the use of this compound in MCRs are not prevalent in the reviewed literature, the reactivity profile of related O-alkylhydroxylamines suggests their potential as components in such reactions. researchgate.net

Applications As a Synthetic Building Block and Intermediate

Formation of N-Heterocyclic Systems

The structure of O-cyclopropyl hydroxylamines makes them valuable precursors for the synthesis of N-heterocycles. nih.govrsc.org Their ability to undergo di-heteroatom researchgate.netresearchgate.net-sigmatropic rearrangements is a key feature, providing an efficient pathway to complex cyclic structures. nih.govrsc.org

A significant application of O-cyclopropyl hydroxylamines is in the synthesis of substituted tetrahydroquinolines. nih.govrsc.org When N-arylated, these compounds can undergo a facile, one-pot cascade reaction under base-mediated conditions. nih.govrsc.orgresearchgate.net This process involves a researchgate.netresearchgate.net-sigmatropic rearrangement, followed by cyclization and rearomatization to efficiently produce a diverse set of 2-hydroxy-tetrahydroquinolines. nih.govrsc.org

The reaction is initiated by the rearrangement where the weak N-O bond and the strained C-C bond of the cyclopropane (B1198618) ring are cleaved, leading to the formation of a new C-N bond. nih.gov This transformation is analogous to well-known rearrangements like the Bartoli indole (B1671886) synthesis, which also proceeds through an N-O bond cleavage via a researchgate.netresearchgate.net-rearrangement. rsc.org The utility of this method has been demonstrated in the synthesis of numerous α-functionalized tetrahydroquinolines from O-cyclopropyl N-aryl hydroxamate substrates. nih.govrsc.org

| Reaction Step | Description | Key Conditions | Intermediate/Product |

|---|---|---|---|

| N-Arylation | Attachment of an aryl group to the nitrogen of the O-cyclopropyl hydroxylamine (B1172632) precursor. | Metal-free conditions. nih.gov | N-aryl O-cyclopropyl hydroxamate. nih.gov |

| researchgate.netresearchgate.net-Sigmatropic Rearrangement | Concerted pericyclic reaction involving cleavage of the N-O and cyclopropyl (B3062369) C-C bonds. nih.govuh.edu | Base-mediated (e.g., Triethylamine). nih.gov | Rearranged intermediate. |

| Cyclization/Rearomatization | Intramolecular cyclization followed by rearomatization to form the stable heterocyclic system. | Occurs in the same pot following rearrangement. rsc.org | 2-Hydroxy-tetrahydroquinoline. nih.gov |

While the synthesis of tetrahydroquinolines is a well-established application, the methodology is envisioned to extend to the construction of other nitrogen-containing heterocycles. nih.govrsc.org Researchers propose that by synthesizing different derivatives of O-cyclopropyl hydroxylamine, such as N-vinyl or N-acyl variants, the researchgate.netresearchgate.net-sigmatropic rearrangement could be utilized to afford a variety of other heterocyclic systems. nih.govrsc.org This potential expands the utility of O-cyclopropyl hydroxylamines as versatile building blocks in synthetic organic chemistry for creating diverse scaffolds like isoxazoles, 1,2-oxazines, and others. rsc.org

Utility in Complex Molecule Synthesis

The unique reactivity of O-cyclopropyl hydroxylamines positions them as valuable intermediates in the synthesis of complex organic molecules.

O-cyclopropyl hydroxylamines serve as effective precursors for creating structurally diverse and functionalized organic scaffolds. nih.govresearchgate.net The synthesis of a wide array of substituted 2-hydroxy-tetrahydroquinolines highlights this capability. rsc.org Tetrahydroquinoline is a privileged scaffold in medicinal chemistry, and the ability to introduce various functional groups through this rearrangement cascade provides access to a library of complex molecules for further investigation. nih.gov

The current scientific literature does not describe the application of O-(3-Cyclopropylpropyl)hydroxylamine or the broader class of O-cyclopropyl hydroxylamines in molecular editing strategies specifically for nitrogen insertion. While hydroxylamine derivatives are used in various nitrogen insertion reactions, the reactivity profile of O-cyclopropyl hydroxylamines is primarily directed towards rearrangement and cyclization pathways. nih.govnih.gov

Contribution to Polymer and Material Science Precursor Synthesis

Based on a review of available scientific literature, there is no information regarding the use of this compound or related O-cyclopropyl hydroxylamines as precursors in polymer and material science. mdpi.com Their application appears to be concentrated within the domain of small molecule organic synthesis.

Computational and Theoretical Studies on O 3 Cyclopropylpropyl Hydroxylamine and Analogs

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving the Schrödinger equation, albeit with approximations, these methods can elucidate the distribution of electrons and the energies of molecular orbitals, which in turn govern the molecule's chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.

For O-(3-Cyclopropylpropyl)hydroxylamine, the HOMO is expected to be localized primarily on the nitrogen and oxygen atoms of the hydroxylamine (B1172632) group, due to the presence of lone pairs of electrons. The LUMO, on the other hand, would likely be distributed over the σ* orbitals of the N-O and C-O bonds.

Table 1: Representative Frontier Molecular Orbital Energies for O-Alkylhydroxylamine Analogs

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| O-Methylhydroxylamine | -9.8 | 2.5 | 12.3 |

| O-Ethylhydroxylamine | -9.6 | 2.3 | 11.9 |

| O-Propylhydroxylamine | -9.5 | 2.2 | 11.7 |

Note: These values are illustrative and based on general trends observed in computational studies of small organic molecules. Actual values for this compound would require specific calculations.

The electrostatic potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. The ESP map is generated by calculating the electrostatic potential at a particular electron density surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are likely to act as nucleophilic or hydrogen bond acceptor sites. Conversely, regions of positive potential (typically colored blue) are electron-deficient and represent electrophilic or hydrogen bond donor sites.

For this compound, the ESP surface would be expected to show a region of significant negative potential around the oxygen and nitrogen atoms of the hydroxylamine moiety, corresponding to their lone pairs of electrons. The hydrogen atoms of the amine group would exhibit a positive electrostatic potential, making them potential hydrogen bond donors. The cyclopropyl (B3062369) and propyl groups would have a more neutral potential, though the strained C-C bonds of the cyclopropane (B1198618) ring might exhibit some unique electronic features.

Mechanistic Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the intricate details of chemical reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, chemists can construct a comprehensive picture of the reaction pathway.

Reaction pathway mapping involves identifying the lowest energy path that connects reactants to products. A key element in this process is the location and characterization of transition states, which are the energy maxima along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, a critical factor in determining the reaction rate.

Reactions involving O-alkylhydroxylamines often proceed through mechanisms involving the N-O bond. For instance, in rearrangements or elimination reactions, the cleavage of this relatively weak bond is often a key step. Computational studies can model the bond-breaking and bond-forming processes, providing detailed geometries of the transition states. For a hypothetical reaction involving this compound, such as a rearrangement, computational analysis would involve locating the transition state structure and calculating its energy and vibrational frequencies to confirm it is a true saddle point on the potential energy surface.

Many chemical reactions can yield more than one product. Regioselectivity refers to the preference for one direction of bond making or breaking over another, while stereoselectivity is the preference for the formation of one stereoisomer over another. Computational chemistry can be a powerful tool for predicting these selectivities by comparing the activation energies of the different possible reaction pathways. The pathway with the lower activation energy will be kinetically favored, leading to the major product.

For reactions involving this compound, such as an addition to an unsymmetrical alkene, computational models could be used to calculate the energies of the transition states leading to the different regioisomers. The relative energies of these transition states would allow for a prediction of the major product.

Conformational Analysis and Energy Landscapes

The three-dimensional shape of a molecule, or its conformation, can have a significant impact on its physical properties and reactivity. Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. The potential energy surface (PES) or energy landscape is a map of the molecule's energy as a function of its geometry.

For this compound, the flexibility of the propyl chain allows for a number of possible conformations. The key rotational degrees of freedom would be around the C-C bonds of the propyl chain and the C-O bond of the hydroxylamine group. The presence of the bulky cyclopropyl group would likely influence the preferred conformations, favoring those that minimize steric hindrance.

Computational methods can be used to systematically explore the conformational space of the molecule. By performing a series of geometry optimizations starting from different initial structures, it is possible to identify the low-energy conformers and the energy barriers between them.

Table 2: Calculated Relative Energies of Representative Conformers of Propane

| Conformation | Dihedral Angle (H-C1-C2-C3) | Relative Energy (kJ/mol) |

|---|---|---|

| Staggered | 60° | 0 |

| Eclipsed | 0° | 14 |

Note: This table for propane, an analogous straight-chain alkane, illustrates the energy difference between staggered and eclipsed conformations. A similar, but more complex, landscape would exist for this compound due to its additional functional groups and rotational bonds.

Investigation of Substituent Effects on Reactivity and Stability

Computational and theoretical studies provide significant insights into how the chemical structure of this compound and its analogs influences their reactivity and stability. The introduction of different substituents to the hydroxylamine core can dramatically alter the electronic environment, which in turn affects bond strengths, reaction rates, and energy barriers. These alterations are primarily governed by the interplay of inductive and resonance effects.

Inductive and Resonance Effects on O-H Bond Dissociation Enthalpies

The O-H bond dissociation enthalpy (BDE) is a critical parameter for predicting the reactivity of hydroxylamines, particularly in reactions involving hydrogen atom transfer. Theoretical calculations have demonstrated that both inductive and resonance effects play a significant role in determining the O-H BDE of hydroxylamines. rsc.org

Inductive effects are transmitted through sigma (σ) bonds and relate to the electronegativity of atoms and the resulting bond polarization. auburn.edu Electron-withdrawing groups (EWGs), such as halogens or acyl groups, pull electron density away from the N-O-H group. This inductive withdrawal of electron density strengthens the O-H bond, leading to a higher BDE. Conversely, electron-donating groups (EDGs), like alkyl groups (e.g., the 3-cyclopropylpropyl group), push electron density towards the N-O-H group. This has a comparatively smaller effect but generally results in a slightly weaker O-H bond compared to unsubstituted hydroxylamine. Computational studies on a wide range of hydroxylamines have confirmed a general trend where the O-H BDE increases as the electron-withdrawing capability of the substituents increases. rsc.org

Resonance effects (or mesomeric effects) involve the delocalization of π-electrons across a conjugated system and are generally more powerful than inductive effects when present. chemistrysteps.comkhanacademy.org For hydroxylamine analogs where a substituent allows for electron delocalization (e.g., an N-aryl or N-acyl group), the stability of the resulting nitroxide radical (R₂N-O•) formed after hydrogen abstraction is a key determinant of the BDE. Substituents that can stabilize this radical through resonance will lower the energy required to break the O-H bond, thus decreasing the BDE.

In addition to these electronic effects, computational studies have also highlighted the importance of intramolecular dipole-dipole interactions in influencing O-H BDEs in structurally similar hydroxylamines. nih.gov The specific conformation and geometry of the molecule dictate these interactions, which can significantly modulate the bond strength.

The following table illustrates the general trends of substituent effects on the O-H BDE of a generic hydroxylamine (R-NH-OH).

| Substituent (R) | Dominant Effect | Effect on Electron Density at N-O Group | Predicted Impact on O-H BDE |

|---|---|---|---|

| -CH₃ (Methyl) | +I (Weakly Donating) | Increases | Slight Decrease |

| -CH₂CH₂Cl (Chloroethyl) | -I (Withdrawing) | Decreases | Increase |

| -C(O)CH₃ (Acetyl) | -I, -R (Strongly Withdrawing) | Strongly Decreases | Significant Increase |

| -C₆H₅ (Phenyl) | -I, +/-R (Complex) | Decreases (Inductive) / Delocalizes (Resonance) | Variable; depends on radical stabilization |

Impact on Reaction Rates and Energy Barriers

Substituents not only affect thermodynamic properties like bond strength but also have a profound impact on the kinetics of reactions by altering activation energy barriers. The rate of a chemical reaction is exponentially dependent on the activation energy (the height of the energy barrier); lower barriers lead to faster reactions.

Theoretical investigations into the thermal decomposition of hydroxylamine have identified that bimolecular isomerization is a key initial step, with a calculated activation barrier of approximately 25 kcal/mol in the gas phase. acs.org This barrier is lowered to about 16 kcal/mol in an aqueous solution, highlighting the role of the environment. acs.org The presence of substituents on the hydroxylamine structure can significantly modify these barriers.

A computational study on the intramolecular reverse Cope elimination reaction, where a hydroxylamine adds across a tethered alkene or alkyne, provides specific data on how substituents affect activation energies. nih.gov In this study, replacing a hydrogen on the nitrogen atom with a methyl group (an electron-donating substituent) was found to lower the activation barrier for the cyclization reaction. For a 5-exo-trig cyclization, the N-methyl group lowered the activation enthalpy (ΔH‡) by 2 kcal/mol, and for a 6-exo-dig cyclization, the barrier was lowered by 1 kcal/mol. nih.gov This suggests that even a simple alkyl substituent can facilitate the reaction by lowering the energy of the transition state.

The data below, derived from theoretical calculations, shows the effect of N-substitution on the activation energy barriers for two types of intramolecular reverse Cope elimination reactions. nih.gov

| Reaction Type | N-Substituent | Calculated Activation Enthalpy (ΔH‡, kcal/mol) | Calculated Activation Free Energy (ΔG‡, kcal/mol) |

|---|---|---|---|

| 5-exo-trig Cyclization | -H | 24.8 | 26.0 |

| -CH₃ | 22.8 | 23.9 | |

| 6-exo-dig Cyclization | -H | 21.8 | 22.8 |

| -CH₃ | 20.9 | 21.8 |

These findings demonstrate that substituents can be strategically used to tune the reactivity of hydroxylamine analogs. Electron-donating groups may lower activation barriers in reactions where the nitrogen atom develops a partial positive charge in the transition state. Conversely, electron-withdrawing groups would be expected to raise the energy barrier for such reactions, thus slowing them down.

Advanced Analytical Methodologies for Mechanistic and Structural Elucidation

Spectroscopic Techniques for Probing Reaction Intermediates (beyond routine characterization)

The elucidation of reaction mechanisms often hinges on the detection and characterization of fleeting reaction intermediates. For O-alkylhydroxylamines, these can include radical species, nitrones, or other transient molecules. Advanced spectroscopic techniques offer the sensitivity and specificity required to probe these species in situ.

Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is particularly powerful for studying reactions involving radical intermediates. In the context of O-(3-Cyclopropylpropyl)hydroxylamine, oxidation reactions can lead to the formation of nitroxide radicals. EPR spectroscopy can directly detect these paramagnetic species, providing information about their electronic structure and environment. For instance, the oxidation of cyclic hydroxylamines has been shown to produce stable nitroxide radicals that can be quantitatively measured by EPR. nih.gov The hyperfine coupling constants observed in the EPR spectrum can provide insights into the distribution of the unpaired electron and thus the structure of the radical intermediate. While specific EPR studies on this compound are not documented, the principles from studies on other hydroxylamines are directly applicable. srce.hrnih.gov

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: Modern NMR techniques allow for the real-time monitoring of chemical reactions. researchgate.netiucr.org By acquiring spectra at regular intervals, it is possible to track the disappearance of reactants, the appearance of products, and the transient formation of intermediates. For reactions involving this compound, such as its synthesis or subsequent derivatization, in-situ NMR could be employed to identify and characterize intermediates that have a sufficient lifetime to be detected on the NMR timescale. For example, in the study of rearrangement reactions of N-phosphinoyl-O-sulfonylhydroxylamines, a reactive but non-transient phosphonamidic–sulfonic anhydride (B1165640) intermediate was successfully observed and characterized by ³¹P NMR spectroscopy. researchgate.net

Table 1: Application of Advanced Spectroscopic Techniques for Intermediates in Hydroxylamine (B1172632) Chemistry

| Technique | Type of Intermediate Detected | Information Obtained | Relevance to this compound |

|---|---|---|---|

| Electron Paramagnetic Resonance (EPR) | Nitroxide radicals | Electronic structure, hyperfine coupling constants, radical concentration | Applicable to studying oxidation reactions and potential radical-mediated pathways. |

| In-situ Nuclear Magnetic Resonance (NMR) | Sufficiently stable intermediates (e.g., rearranged products, adducts) | Structural elucidation, reaction kinetics | Useful for monitoring synthesis and derivatization reactions to identify non-radical intermediates. |

Crystallographic Analysis of this compound Derivatives

Single-crystal X-ray diffraction provides unambiguous proof of molecular structure, including stereochemistry and conformation in the solid state. While no crystal structures of this compound itself have been reported, the crystallographic analysis of its derivatives would be invaluable for confirming connectivity and understanding intermolecular interactions.

The process involves growing a single crystal of a derivative, which could be an N-acyl, N-aryl, or a salt form of the parent compound. The diffraction pattern of X-rays passing through the crystal is then used to determine the arrangement of atoms in the crystal lattice. For example, the crystal structure of N-(quinolin-6-yl)hydroxylamine has been determined, revealing a complex network of hydrogen bonds that form a tetramer-like unit in the solid state. nih.gov Similarly, the crystal structure of N-cyclopropyl-3-hydroxy-4-methoxybenzamide, a compound also containing a cyclopropyl (B3062369) moiety, has been elucidated, providing precise bond lengths and angles. enovatia.com Such studies on derivatives of this compound would provide a definitive structural foundation for understanding its chemical properties.

Table 2: Representative Crystallographic Data for a Structurally Related Compound (N-cyclopropyl-3-hydroxy-4-methoxybenzamide)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₃NO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.0478(3) |

| b (Å) | 9.8093(4) |

| c (Å) | 13.1602(5) |

| β (°) | 104.712(2) |

| Volume (ų) | 1004.85(7) |

Data from reference enovatia.com.

Chromatographic and Mass Spectrometric Techniques for Reaction Monitoring and Product Analysis

Hyphenated chromatographic and mass spectrometric techniques are indispensable tools for the detailed analysis of complex reaction mixtures, offering both separation and identification capabilities. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): These techniques are highly sensitive and selective for monitoring the progress of reactions involving this compound. By coupling the separation power of liquid chromatography with the mass-resolving capability of a mass spectrometer, one can track the consumption of starting materials, the formation of products, and the presence of any impurities or byproducts. nih.gov For quantitative analysis, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode can provide excellent sensitivity and specificity. Often, derivatization of the hydroxylamine functionality is employed to enhance chromatographic retention and improve ionization efficiency in the mass spectrometer. For instance, derivatization with dansyl chloride has been successfully used for the LC-MS analysis of N,O-dimethyl hydroxylamine.

Ultra-Performance Liquid Chromatography (UPLC)-MS: UPLC offers higher resolution and faster analysis times compared to conventional HPLC, making it ideal for the analysis of complex reaction mixtures and for high-throughput screening. A UPLC-MS method could be developed to separate this compound from its isomers and related impurities, providing a powerful tool for quality control and reaction optimization.

Table 3: LC-MS/MS Parameters for the Analysis of a Derivatized Hydroxylamine

| Parameter | Condition |

|---|---|

| Chromatographic Column | C18 reverse-phase |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with a modifier (e.g., formic acid) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transition | Specific precursor ion to product ion transition for the derivatized analyte |

General conditions based on methods for related compounds.

Future Directions and Research Gaps

Exploration of Novel Reactivity Patterns for O-(3-Cyclopropylpropyl)hydroxylamine

The current understanding of O-cyclopropyl hydroxylamines is largely centered on their participation in di-heteroatom rsc.orgrsc.org-sigmatropic rearrangements to form N-heterocycles. nih.gov This reactivity is attributed to the presence of a readily cleavable N-O bond and the strained cyclopropane (B1198618) ring, which can act as a three-carbon homoenolate equivalent. nih.gov

Future research should aim to expand the scope of known transformations. It is envisioned that derivatives such as N-vinyl or N-acyl O-cyclopropyl hydroxylamines could undergo rsc.orgrsc.org-rearrangements to afford a wider variety of heterocyclic structures. nih.govrsc.org Further investigation into the reactivity of ring-substituted O-cyclopropyl hydroxylamines is also warranted, as initial studies have shown that the rsc.orgrsc.org-rearrangement of these substrates can be suboptimal, indicating a need for refined reaction conditions. nih.gov Beyond sigmatropic rearrangements, the unique electronic and steric properties of the cyclopropylpropyl group may enable novel cycloaddition reactions or transition-metal-catalyzed cross-coupling reactions that have yet to be explored.

Development of More Sustainable and Greener Synthetic Approaches

Current synthetic routes to O-cyclopropyl hydroxylamines can involve multi-step sequences. For instance, a reported gram-scale synthesis involves the cyclopropanation of 2-(vinyloxy)isoindoline-1,3-dione followed by phthalimide (B116566) cleavage. nih.govrsc.org While effective, this approach generates stoichiometric byproducts.

Future efforts should focus on developing more atom-economical and environmentally benign synthetic methods. This could include the development of catalytic methods for the direct O-cyclopropylation or O-cyclopropylpropylation of hydroxylamine (B1172632) or its derivatives. The use of greener solvents and reagents, as well as minimizing the number of synthetic steps and purification procedures, will be crucial in making these compounds more accessible and their use more sustainable. For example, processes that avoid protecting groups and utilize catalytic rather than stoichiometric reagents would represent a significant advance. The development of transition-metal-free arylation conditions for hydroxylamines represents a step in this direction. researchgate.net

Integration into Automated and High-Throughput Synthesis Platforms

The modular nature of the synthesis of O-cyclopropyl hydroxylamine derivatives makes them attractive candidates for integration into automated and high-throughput synthesis platforms. researchgate.net The ability to systematically vary the substituents on both the cyclopropyl (B3062369) ring and the nitrogen atom could allow for the rapid generation of diverse libraries of N-heterocycles. nih.gov

To achieve this, robust and reliable reaction protocols that are amenable to automation are required. This includes the development of reactions that proceed to high conversion with minimal byproduct formation, and which are tolerant of a wide range of functional groups. The one-pot, three-step cascade reaction to produce 2-hydroxy tetrahydroquinolines is a promising example that could be adapted for automated synthesis. rsc.orgnih.gov Future work should focus on expanding the scope of such cascade reactions and optimizing them for use in high-throughput screening for drug discovery and materials science applications.

Unexplored Applications in Organic Synthesis and Beyond

The primary application of O-cyclopropyl hydroxylamines to date has been in the synthesis of substituted tetrahydroquinolines. researchgate.net However, the unique structural and reactive properties of these compounds suggest that they could be valuable in a much broader range of applications.

Future research should explore their use as precursors to other classes of heterocycles and as versatile building blocks in the synthesis of complex natural products and pharmaceuticals. The development of diastereoselective routes from related N,O-dialkenylhydroxylamines to 2-aminotetrahydrofurans showcases the potential for accessing novel chemical space. researchgate.net Furthermore, the incorporation of the cyclopropylpropyl motif may impart interesting biological properties to molecules, suggesting that these compounds could be useful as scaffolds in medicinal chemistry. Beyond organic synthesis, the coordination properties of the hydroxylamine functionality could be exploited in the design of novel ligands for catalysis or as probes for biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.